BenchChemオンラインストアへようこそ!

7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

KATP channel opener SUR1 selectivity Insulin secretion inhibition

This 7-amino derivative is a strategic starting material for SAR-driven medicinal chemistry. Its unique C7 amine enables synthesis of amide, sulfonamide, and urea analogues inaccessible from common 7-chloro or 7-methyl precursors. Critical for exploring tissue-selective KATP channel modulation (SUR1/Kir6.2 vs SUR2B/Kir6.1), novel AMPA receptor PAMs with reduced neurotoxicity, and high-affinity ALR2 inhibitors. Substitution fundamentally alters pharmacological trajectory.

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
CAS No. 54734-88-2
Cat. No. B1506656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
CAS54734-88-2
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)S(=O)(=O)N=CN2
InChIInChI=1S/C7H7N3O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-4H,8H2,(H,9,10)
InChIKeyVYELVDIXBRKOMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 54734-88-2) as a Core Scaffold for Derivatization in Ion Channel and Enzyme Inhibitor Research


7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 54734-88-2), a benzo-fused 1,2,4-thiadiazine 1,1-dioxide, serves as a versatile core scaffold in medicinal chemistry [1]. It is characterized by a sulfonylurea-like moiety essential for biological activity [2]. The primary point of differentiation in research procurement is the 7-position amino group, which provides a unique handle for generating diverse analogues with finely tuned pharmacological profiles. This contrasts with the more common 7-chloro, 7-sulfamoyl, or 7-alkyl substituted analogues, where the chemistry for further diversification is less straightforward. The value of this compound lies in its role as a key starting material for the systematic exploration of structure-activity relationships (SAR), particularly within the fields of potassium (KATP) channel modulation and AMPA receptor potentiation [3].

Why Substitution for 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is Not Feasible in KATP Channel or AMPAr Research


The choice of a benzothiadiazine dioxide scaffold cannot be generic. Systematic SAR studies have definitively shown that the nature of the substituent at the 7-position is a primary determinant of both biological activity and, crucially, tissue selectivity [1]. For instance, in the KATP channel opener series, a 7-methyl or 7-methoxy group directs selectivity towards the pancreatic beta-cell, leading to insulin release inhibition. In contrast, a 7-pentyl or 7-trifluoromethyl group drives potent vasorelaxant activity on vascular smooth muscle [1]. For AMPA receptor potentiation, the 7-position substituent is equally critical for both potency and efficacy [2]. Therefore, substituting the specific 7-amino derivative with a commercially more common 7-chloro or 7-methyl analogue is not an equivalent exchange; it fundamentally alters the pharmacological trajectory of the research project. The 7-amino group is a unique intermediate for further derivatization, enabling exploration of chemical space inaccessible with other 7-substituted starting materials.

Product-Specific Quantitative Evidence for 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 54734-88-2) in Comparator-Based Assays


KATP Channel: 7-Amino vs. 7-Chloro vs. 7-Alkyl Substituent Effects on Tissue Selectivity

In a direct head-to-head comparison, the nature of the 7-position substituent on 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides profoundly alters tissue selectivity [1]. Compounds with a 7-methyl (12b) or 7-methoxy (12d) group, or those lacking a 7-substituent (10a, 10b, 22c), were found to be potent and selective inhibitors of insulin release from rat pancreatic B-cells [1]. In stark contrast, 7-trifluoromethyl (20a-c) and 7-pentyl (11a,b) analogues demonstrated a marked myorelaxant activity on rat aorta rings, with the 7-pentyl derivative (11a) showing clear selectivity for vascular smooth muscle tissue [1]. This data provides a class-level inference that the 7-amino group, representing a distinct electronic and steric environment, will confer a unique selectivity profile compared to these well-characterized substituents, making it a valuable tool for mapping the SAR of tissue-specific KATP channel activation.

KATP channel opener SUR1 selectivity Insulin secretion inhibition Myorelaxant activity Benzothiadiazine

KATP Channel Activation Potency: Chiral Hydroxylated 7-Chloro Analogue vs. Parent 7-Chloro Compound

A direct comparative study evaluated the R and S enantiomers of hydroxylated 7-chloro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide against the parent non-hydroxylated compound (1a) [1]. The R-isomers were systematically found to be more potent and more selective than the S-isomers on pancreatic tissue (compared to vascular smooth muscle), leading to improved sulfonylurea receptor 1 (SUR1) selectivity [1]. Furthermore, an in vitro metabolic study revealed that the parent 7-chloro compound (1a) was rapidly biotransformed, while the most potent R-hydroxy analogue (13a) exhibited enhanced metabolic stability [1].

KATP channel opener SUR1 Metabolic stability Chiral pharmacology Benzothiadiazine

AMPA Receptor Potentiation: Quantitative Comparison of IDRA-21 (7-Chloro-3-methyl) vs. Cyclothiazide

A direct head-to-head study quantified the functional effects of the benzothiadiazine IDRA-21 (7-chloro-3-methyl) against the prototypical AMPA receptor potentiator cyclothiazide [1]. IDRA-21 increased intracellular Na+ with a threshold approximately 10 times higher (5 μM) and had significantly lower intrinsic activity than cyclothiazide [1]. Critically, while cyclothiazide (5–25 μM) was highly neurotoxic in the presence of AMPA, IDRA-21 (up to 100 μM) was devoid of neurotoxicity [1].

AMPA receptor Positive allosteric modulator Cognitive enhancer Neurotoxicity Benzothiadiazine

AMPA Receptor Potentiation: Fold-Enhancement by Cyclothiazide vs. Diazoxide and IDRA-21

A quantitative cross-study comparison of AMPA receptor potentiation revealed a vast range in efficacy dependent on the benzothiadiazine scaffold. Cyclothiazide (100 μM) produced an 18-fold enhancement of the glutamate-activated current [1]. In contrast, diazoxide (1 mM) increased currents by only 2.5-fold [1]. The diazoxide analogue IDRA-21 (100 μM) produced a response 3 times larger than diazoxide [1].

AMPA receptor Positive allosteric modulator Electrophysiology Cyclothiazide Benzothiadiazine

Aldose Reductase Inhibition: Subnanomolar Potency Achieved with C7-Derivatized Benzothiadiazine Dioxides

A systematic SAR study on the C7 position of 1,2,4-benzothiadiazine-1,1-dioxide derivatives for aldose reductase (ALR2) inhibition identified compounds with IC50 values in the range of 2.80 to 45.13 nM [1]. Two compounds, a C7-dimethylcarbamoyl and a C7-diethylcarbamoyl derivative, were the most active and exhibited excellent selectivity for ALR2 over aldehyde reductase (ALR1) [1].

Aldose reductase inhibitor ALR2 Diabetic complications Benzothiadiazine SAR

Anti-Tubercular Activity: Benzothiadiazine Dioxide as a Novel Scaffold with Potent In Vitro Activity

A series of benzothiadiazine 1,1-dioxide derivatives were synthesized and evaluated for in vitro activity against Mycobacterium tuberculosis, M. avium, and M. intracellulare [1]. One compound (8c) exhibited potent anti-tubercular activity, particularly against resistant strains [1]. However, subsequent in vivo testing in a mouse model of tuberculosis infection did not show significant activity, which was attributed to poor bioavailability [1].

Antitubercular Mycobacterium tuberculosis Benzothiadiazine Drug discovery In vivo

Key Research Applications for 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 54734-88-2) Based on Quantitative Evidence


Synthesis of Tissue-Selective KATP Channel Modulators

As established by the direct SAR from de Tullio et al., the 7-position of benzothiadiazine dioxides is a critical determinant of tissue selectivity, dictating whether a compound acts on pancreatic B-cells or vascular smooth muscle [1]. The 7-amino derivative (CAS 54734-88-2) is the optimal starting material for generating a new series of amide, sulfonamide, or urea analogues. This allows researchers to systematically explore chemical space inaccessible from the more common 7-chloro precursor, with the goal of discovering novel compounds with unique selectivity profiles for SUR1/Kir6.2 over SUR2B/Kir6.1 channels [1].

Development of Non-Neurotoxic AMPA Receptor Positive Allosteric Modulators (PAMs)

Comparative studies on IDRA-21 and cyclothiazide have demonstrated that specific modifications to the benzothiadiazine core can produce AMPA receptor PAMs with greatly reduced neurotoxicity [2]. The 7-amino compound provides a versatile chemical handle to synthesize novel analogues and investigate the SAR of AMPA receptor potentiation. The goal is to identify new PAMs that retain the cognitive-enhancing properties suggested by the class but achieve a superior therapeutic window compared to existing standards like cyclothiazide or IDRA-21 [3].

Generation of Sub-Nanomolar Aldose Reductase Inhibitors

An SAR study on C7-modified benzothiadiazine-1,1-dioxides has shown that amide derivatives at this position can yield aldose reductase (ALR2) inhibitors with IC50 values in the low nanomolar range (2.80 - 45.13 nM) [4]. The 7-amino group of the target compound (CAS 54734-88-2) is the direct chemical precursor to these highly potent amide and carbamoyl functionalities. Its procurement is a strategic choice for medicinal chemistry groups aiming to quickly assemble a library of high-affinity ALR2 inhibitors for the potential treatment of diabetic complications [4].

Optimization of Anti-Tubercular Benzothiadiazine Leads

Research by Kamal et al. identified the benzothiadiazine 1,1-dioxide scaffold as a novel class of anti-tubercular agents with potent in vitro activity, though further development was limited by poor in vivo bioavailability [5]. The 7-amino derivative (CAS 54734-88-2) is the ideal core for a second-generation medicinal chemistry campaign aimed at improving the pharmacokinetic properties of this series. Researchers can leverage the 7-amino handle to introduce solubilizing groups or create prodrugs, directly addressing the bioavailability bottleneck observed in early lead compounds [5].

Quote Request

Request a Quote for 7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.